molecular formula C7H7N3O3 B1341730 N-(5-Formylpyrimidin-2-YL)glycine CAS No. 915923-65-8

N-(5-Formylpyrimidin-2-YL)glycine

Cat. No. B1341730
CAS RN: 915923-65-8
M. Wt: 181.15 g/mol
InChI Key: NGAADUOECILAHR-UHFFFAOYSA-N
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Description

“N-(5-Formylpyrimidin-2-YL)glycine” is a chemical compound with the CAS Number: 915923-65-8. Its molecular weight is 181.15 and its linear formula is C7 H7 N3 O3 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name of “N-(5-Formylpyrimidin-2-YL)glycine” is [(5-formyl-2-pyrimidinyl)amino]acetic acid . The InChI Code is 1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) .


Physical And Chemical Properties Analysis

“N-(5-Formylpyrimidin-2-YL)glycine” is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Interaction and Derivative Formation : N-(5-Formylpyrimidin-2-YL)glycine, through its interaction with various compounds, can lead to the formation of derivatives such as N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have been synthesized and characterized using techniques like NMR spectroscopy, chromatography mass-spectrometry, and elemental analysis, indicating their potential for developing biologically active compounds (Zinchenko et al., 2018).

  • Conformation and Electronic Structure : Studies have been conducted on the conformation and electronic structure of closely related compounds, observing different ring conformations and polarized electronic structures. These compounds also exhibit hydrogen-bonded assembly in zero to three dimensions, which plays a critical role in their structural and functional properties (Acosta et al., 2013).

Biotechnological and Agricultural Applications

  • Mitochondrial tRNA Components : The compound has been used in the synthesis of native mitochondrial tRNA components. The process involves the reductive amination of 5-formyl-2′,3′-O-isopropylidene(-2-thio)uridine with glycine or taurine esters, highlighting its significance in the biosynthesis of crucial cellular components (Leszczynska et al., 2013).

  • Glyphosate Resistance : Research in the agricultural sector has focused on engineering the flavoenzyme glycine oxidase to improve glyphosate resistance. Glyphosate is a broad-spectrum herbicide, and modifying glycine oxidase to increase its activity on glyphosate enhances crop resistance to this herbicide. This approach represents a significant stride in biotechnological applications to improve agricultural productivity (Pedotti et al., 2009).

  • Plant Abiotic Stress Resistance : Glycine derivatives play a role in improving plant resistance to abiotic stresses such as drought, salinity, and extreme temperatures. These organic osmolytes, like glycine betaine and proline, are involved in protecting plants against environmental stresses by maintaining enzyme and membrane integrity and facilitating osmotic adjustment (Ashraf & Foolad, 2007).

Pharmaceutical and Medical Research

  • Drug Development and Delivery : N-(5-Formylpyrimidin-2-YL)glycine is used in the development of prodrugs, especially in targeted drug delivery systems like colon-specific prodrugs of 5-fluorouracil. These prodrugs are designed to release the active drug specifically in the colon, minimizing systemic side effects and improving therapeutic efficacy (Lee et al., 2001).

  • Antimicrobial Applications : Glycine and its derivatives, including N-(5-Formylpyrimidin-2-YL)glycine, have been studied for their antimicrobial properties. For instance, glycine's effect on Helicobacter pylori suggests its potential as an antimicrobial agent, either alone or in combination with other antibacterial drugs (Minami et al., 2004).

Safety and Hazards

The safety data sheet for “N-(5-Formylpyrimidin-2-YL)glycine” can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-[(5-formylpyrimidin-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAADUOECILAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589785
Record name N-(5-Formylpyrimidin-2-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Formylpyrimidin-2-YL)glycine

CAS RN

915923-65-8
Record name N-(5-Formylpyrimidin-2-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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